Cyclohexane, 1,1'-(cyclopropylidenemethylene)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexane, 1,1’-(cyclopropylidenemethylene)bis- is an organic compound that features a cyclohexane ring with a cyclopropylidenemethylene group attached. This compound is of interest in organic chemistry due to its unique structure and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1,1’-(cyclopropylidenemethylene)bis- typically involves the reaction of cyclohexane derivatives with cyclopropylidenemethylene precursors. Common methods include:
Grignard Reaction: Utilizing Grignard reagents to introduce the cyclopropylidenemethylene group.
Friedel-Crafts Alkylation: Employing alkyl halides and Lewis acids to form the desired product.
Industrial Production Methods
Industrial production methods may involve large-scale reactions using optimized conditions to maximize yield and purity. These methods often include:
Catalytic Hydrogenation: To ensure the stability of the cyclohexane ring.
Distillation and Purification: To isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexane, 1,1’-(cyclopropylidenemethylene)bis- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of light or catalysts.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of cyclohexane derivatives with reduced functional groups.
Substitution: Formation of halogenated or nitrated cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexane, 1,1’-(cyclopropylidenemethylene)bis- has various applications in scientific research, including:
Chemistry: Studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigating its potential as a bioactive compound.
Medicine: Exploring its use in drug development and pharmaceutical research.
Industry: Utilizing its unique properties in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclohexane, 1,1’-(cyclopropylidenemethylene)bis- involves its interaction with molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interacting with Receptors: Modulating receptor activity.
Altering Cellular Pathways: Affecting signal transduction and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane, 1,1’-(methylene)bis-: A similar compound with a methylene group instead of cyclopropylidenemethylene.
Cyclohexane, 1,1’-(ethylidene)bis-: Featuring an ethylidene group.
Uniqueness
Cyclohexane, 1,1’-(cyclopropylidenemethylene)bis- is unique due to its cyclopropylidenemethylene group, which imparts distinct reactivity and properties compared to other cyclohexane derivatives.
Eigenschaften
CAS-Nummer |
602328-93-8 |
---|---|
Molekularformel |
C16H26 |
Molekulargewicht |
218.38 g/mol |
IUPAC-Name |
[cyclohexyl(cyclopropylidene)methyl]cyclohexane |
InChI |
InChI=1S/C16H26/c1-3-7-13(8-4-1)16(15-11-12-15)14-9-5-2-6-10-14/h13-14H,1-12H2 |
InChI-Schlüssel |
NDXLGHQMYAGVRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(=C2CC2)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.